molecular formula C11H9ClN2O B1528016 5-(Benzyloxy)-3-chloropyridazine CAS No. 1346691-32-4

5-(Benzyloxy)-3-chloropyridazine

Cat. No.: B1528016
CAS No.: 1346691-32-4
M. Wt: 220.65 g/mol
InChI Key: YMNJCWLKSHDYSE-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-chloropyridazine (5-BOCP) is a synthetic compound belonging to the class of arylchloropyridazines, which are known to exhibit a variety of biological activities. 5-BOCP is a versatile compound, with potential applications in scientific research, drug discovery, and other medical and industrial applications.

Scientific Research Applications

Optical Properties of Derivatives

  • A study by Gong et al. (2010) focused on synthesizing novel derivatives of pyridazinyl pyrazoline, including compounds related to 5-(Benzyloxy)-3-chloropyridazine. These compounds exhibited varying absorption and fluorescence characteristics, influenced by different substituents on the benzene and pyridazine rings.

Antimicrobial Activity

  • Schiff bases and 2-azetidinones derived from quinazolin-4(3H)-one, potentially including structures similar to this compound, were synthesized and showed promising antimicrobial activity, as reported by Patel and Patel (2011).

Nucleoside Analogs

  • Katz, Wise, and Townsend (1982) developed pyridazine analogs of nucleosides like cytidine and uridine, highlighting the potential of pyridazine derivatives in nucleoside analog chemistry. Their work can be found here.

Synthesis of Novel Nucleosides

  • Bussolari et al. (1993) described the chemical synthesis of N4-substituted imidazo[4,5-d]pyridazine nucleosides, indicating the role of pyridazine derivatives in the synthesis of novel nucleosides. More information is available here.

Structural Elucidation

  • Naveen et al. (2018) worked on the structural elucidation of a novel pyrazole derivative, which could be relevant to understanding the structural aspects of this compound. Their findings can be found here.

Anticancer Activity

  • Pogorzelska et al. (2015) synthesized new benzodithiazine derivatives with anticancer activity, demonstrating the potential of pyridazine derivatives in cancer research. Their study is detailed here.

Synthesis of Pyridazinone Derivatives

  • Mehvish and Kumar (2022) focused on synthesizing 3(2h)-one pyridazinone derivatives, highlighting the versatility of pyridazine in creating compounds with potential antioxidant activity. Further details can be found here.

Antioxidant Properties

  • Akbas et al. (2018) investigated the synthesis and antioxidant properties of new pyrimidine derivatives, which may provide insight into the antioxidant potential of similar pyridazine derivatives. More on their research is available here.

Diagnostic Applications

  • Bar-akiva (1984) suggested alternatives to benzidine as H-donors in peroxidase assays, which could be relevant to the diagnostic applications of pyridazine derivatives. The study can be accessed here.

Synthesis of Heterocyclic Compounds

  • Sayed et al. (2003) described the synthesis of novel heterocyclic compounds with expected biological activity, providing insights into the synthesis and potential uses of pyridazine derivatives in biology. Find their work here.

Properties

IUPAC Name

3-chloro-5-phenylmethoxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNJCWLKSHDYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=NN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745028
Record name 5-(Benzyloxy)-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346691-32-4
Record name Pyridazine, 3-chloro-5-(phenylmethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346691-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Benzyloxy)-3-chloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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